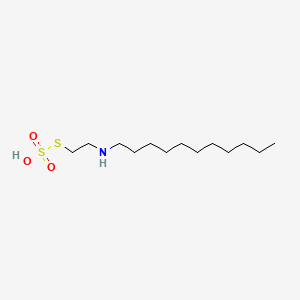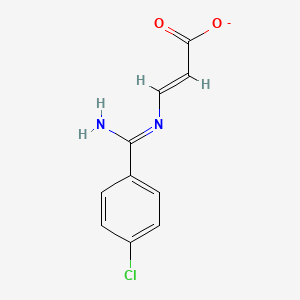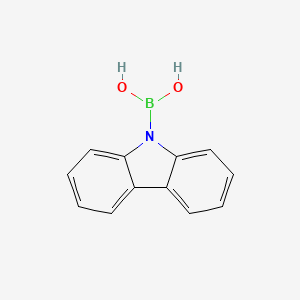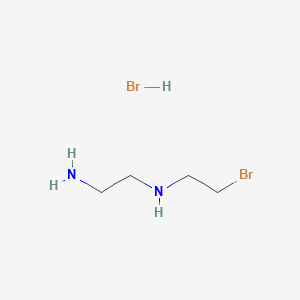
N1-(2-Bromoethyl)ethane-1,2-diamine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-Bromoethyl)ethane-1,2-diamine hydrobromide is a chemical compound with the molecular formula C4H12Br2N2. It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by a 2-bromoethyl group. This compound is often used in organic synthesis and has applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N1-(2-Bromoethyl)ethane-1,2-diamine hydrobromide typically involves the reaction of ethylenediamine with 2-bromoethanol in the presence of a hydrobromic acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C2H4(NH2)2+BrCH2CH2OH→C4H12Br2N2+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process includes the purification of the product through crystallization and filtration to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(2-Bromoethyl)ethane-1,2-diamine hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: Reduction can lead to the formation of ethylenediamine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or other strong bases, typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Reactions: Products include substituted ethylenediamine derivatives.
Oxidation Reactions: Products include amine oxides.
Reduction Reactions: Products include reduced ethylenediamine derivatives.
Applications De Recherche Scientifique
N1-(2-Bromoethyl)ethane-1,2-diamine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of N1-(2-Bromoethyl)ethane-1,2-diamine hydrobromide involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom acts as a leaving group, allowing the formation of new bonds with nucleophilic species. This compound can also interact with biological molecules, potentially inhibiting enzyme activity or altering protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine: A simpler derivative without the bromoethyl group.
N1-(2-Chloroethyl)ethane-1,2-diamine: Similar structure but with a chlorine atom instead of bromine.
N1-(2-Iodoethyl)ethane-1,2-diamine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
N1-(2-Bromoethyl)ethane-1,2-diamine hydrobromide is unique due to its specific reactivity profile, particularly in substitution reactions where the bromine atom provides a balance between reactivity and stability. This makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Formule moléculaire |
C4H12Br2N2 |
|---|---|
Poids moléculaire |
247.96 g/mol |
Nom IUPAC |
N'-(2-bromoethyl)ethane-1,2-diamine;hydrobromide |
InChI |
InChI=1S/C4H11BrN2.BrH/c5-1-3-7-4-2-6;/h7H,1-4,6H2;1H |
Clé InChI |
QKZCYGRTJFSLPC-UHFFFAOYSA-N |
SMILES canonique |
C(CNCCBr)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


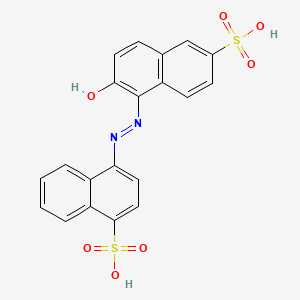

![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B12813391.png)
![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carbaldehyde](/img/structure/B12813401.png)

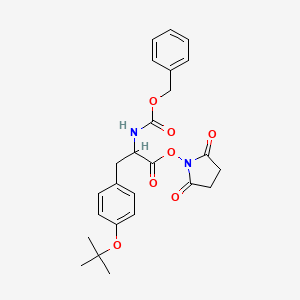
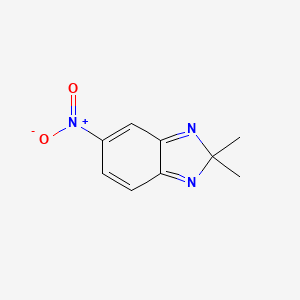
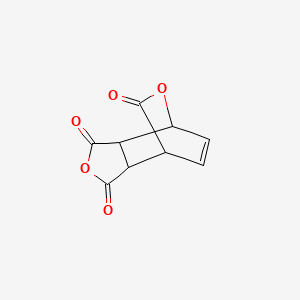
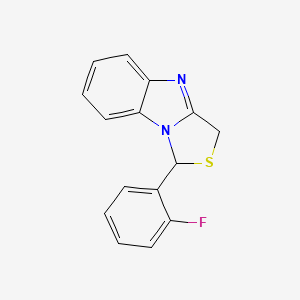
![2-((1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12813463.png)
